Product packaging for 4-Methoxypyrimidine-5-carbonitrile(Cat. No.:CAS No. 16357-77-0)

4-Methoxypyrimidine-5-carbonitrile

Cat. No.: B091859
CAS No.: 16357-77-0
M. Wt: 135.12 g/mol
InChI Key: HSQQKBNITPQFKV-UHFFFAOYSA-N
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Description

Fundamental Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of heterocyclic chemistry. Its derivatives are ubiquitous in nature and synthetic science, forming the core structure of many biologically indispensable molecules. The most fundamental examples are the nucleobases cytosine, thymine, and uracil, which are integral components of nucleic acids (DNA and RNA), the molecules that carry the genetic code of all living organisms. ekb.egekb.eg Beyond this central role in genetics, the pyrimidine scaffold is also found in essential vitamins like thiamine (Vitamin B1). researchgate.net

The significance of pyrimidine derivatives extends profoundly into medicinal chemistry. The pyrimidine nucleus is considered a "privileged scaffold" because its structure can be readily modified to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govresearchgate.net This has resulted in the development of a multitude of drugs with a pyrimidine core, spanning a wide spectrum of therapeutic areas. These include anticancer agents like 5-fluorouracil, antiviral drugs, and antibacterial compounds. nih.govcaribjscitech.com The versatility of the pyrimidine ring allows for the synthesis of large libraries of compounds for drug discovery programs, targeting conditions such as cancer, microbial infections, inflammation, and central nervous system disorders. ekb.egkthmcollege.ac.in The continued exploration of pyrimidine chemistry is therefore a critical endeavor in the quest for new and more effective medicines.

Historical Development and Emerging Research Trends of 4-Methoxypyrimidine-5-carbonitrile

The synthesis of the pyrimidine ring dates back to the 19th century, with established methods like the Biginelli reaction providing a basis for creating a wide variety of derivatives. kthmcollege.ac.in The development of methods to introduce specific functional groups, such as the methoxy (B1213986) (-OCH₃) and carbonitrile (-CN) groups found in this compound, has been a gradual process driven by the need for specific chemical properties and reactivity. The introduction of a carbonitrile group, in particular, provides a versatile chemical handle for further molecular elaboration. ekb.eg

While a detailed historical timeline for the first synthesis of this compound is not extensively documented in readily available literature, its emergence is tied to the broader exploration of functionalized pyrimidines. Contemporary research trends highlight the growing importance of such polysubstituted pyrimidines. An emerging area of intense focus is the use of complex pyrimidine-5-carbonitrile derivatives as key intermediates in the synthesis of targeted therapeutic agents.

A prominent research trend involves the use of structurally related compounds, such as 2-amino-4-methoxy-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile, as a foundational building block for novel anticancer agents. nih.govsemanticscholar.org Researchers are actively designing and synthesizing new series of pyrimidine-5-carbonitrile derivatives to act as inhibitors for critical biological targets like Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR). nih.govrsc.orgrsc.org These studies underscore a clear trend: the strategic use of the methoxy- and cyano-substituted pyrimidine scaffold to create libraries of compounds for screening against high-value targets in oncology and inflammatory diseases. The methoxy group can influence the electronic properties and metabolic stability of the molecule, while the cyano group can participate in key binding interactions or serve as a precursor for other functional groups. nih.govresearchgate.net

Scope and Strategic Importance of Academic Research on this compound and its Chemical Transformations

The strategic importance of this compound and its analogs in academic and industrial research lies in its utility as a versatile synthetic intermediate. The pyrimidine core, decorated with reactive functional groups, allows for a wide scope of chemical transformations, enabling the construction of more complex, biologically active molecules.

The carbonitrile group is particularly valuable, serving as a precursor to amides, carboxylic acids, or amines, or participating in cycloaddition reactions. The methoxy group, while relatively stable, can be a site for nucleophilic substitution, allowing for the introduction of different alkoxy or amino groups to fine-tune the molecule's properties. The nitrogen atoms within the pyrimidine ring itself can be protonated or alkylated, and the ring can undergo various coupling reactions to build larger molecular architectures.

The strategic application of these transformations is evident in recent drug discovery efforts. For example, in the synthesis of novel COX-2 inhibitors, the amino group of 2-amino-4-methoxy-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile is readily transformed. nih.govsemanticscholar.org In one synthetic route, it is condensed with various sulfonyl chlorides in a fusion reaction to produce a series of sulfonamide derivatives. nih.gov In another, it serves as a nucleophile to displace a chlorine atom from chloro-methylated benzo-heterocycles, creating a methylene amino linker. nih.gov

Research Findings on Pyrimidine-5-Carbonitrile Derivatives

Derivative ClassBiological TargetNotable FindingsReference
Benzo-heterocycle HybridsCOX-2Some derivatives showed COX-2 inhibition and anticancer activity comparable to or better than standard drugs like doxorubicin. nih.gov
Sulfonamide Phenyl MoietiesCOX-2Certain compounds were found to be highly active, with potency up to 10.5-fold higher than the reference drug Nimesulide. nih.gov
Benzylidene/Hydrazone MoietiesVEGFR-2Specific derivatives exhibited potent inhibition of VEGFR-2 and higher cytotoxic activity against cancer cell lines than the standard drug sorafenib. nih.gov
Morpholino SubstituentsPI3K/mTORNovel morpholinopyrimidine-5-carbonitriles were developed as dual PI3K/mTOR inhibitors, inducing apoptosis in leukemia cells. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B091859 4-Methoxypyrimidine-5-carbonitrile CAS No. 16357-77-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxypyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-10-6-5(2-7)3-8-4-9-6/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQQKBNITPQFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Reactions of 4 Methoxypyrimidine 5 Carbonitrile Scaffolds

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying the pyrimidine ring. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, particularly at positions activated by electron-withdrawing groups and bearing a good leaving group.

Halogen atoms, particularly chlorine and bromine, attached to the pyrimidine ring are excellent leaving groups for nucleophilic substitution reactions. The reactivity of halogens as leaving groups generally follows the order I > Br > Cl > F for SNAr reactions. The presence of an electron-withdrawing group, such as the nitrile group at the 5-position, enhances the electrophilicity of the carbon atoms in the pyrimidine ring, thereby facilitating nucleophilic attack.

For instance, 4-chloro substituted pyrimidines can serve as precursors where the chloro group is displaced by various nucleophiles. nih.gov The substitution of a halogen on the pyrimidine core is a fundamental strategy in the synthesis of more complex derivatives. A more reactive halogen can displace a less reactive one from a solution of its salt, a principle that also applies to the reactivity of halogens on an aromatic ring. youtube.comsavemyexams.comsavemyexams.com

In a relevant example, the synthesis of various substituted pyrimidines was achieved starting from ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. rsc.org This substrate undergoes nucleophilic substitution with reagents like dimethylamine, sodium phenoxide, and sodium thiophenoxide, where the chlorine atom at the C4 position is displaced. rsc.org

ReactantNucleophileProductReference
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateDimethylamineEthyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate rsc.org
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium phenoxideEthyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate rsc.org
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium thiophenoxideEthyl 4-(phenylthio)-2-methylthiopyrimidine-5-carboxylate rsc.org
5-Bromo-2,4-dichloropyrimidineCyclopentyl amine5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine nih.gov

This table presents examples of nucleophilic displacement of halogen substituents on a pyrimidine core.

The methoxy (B1213986) group is generally a poorer leaving group than a halogen atom in nucleophilic aromatic substitution reactions. However, under forcing conditions or with strong nucleophiles, the methoxy group can be displaced. The reactivity of the methoxy group is influenced by the other substituents on the pyrimidine ring.

In some instances, the methoxy group's presence can influence the site of substitution. For example, in the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide (B1231860), both the chloro and the methylthio groups are displaced to yield methyl 2,4-dimethoxypyrimidine-5-carboxylate. rsc.org This indicates that under these conditions, the methoxy group can act as a nucleophile to displace other leaving groups.

Starting MaterialReagentProductReference
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium methoxide (excess)Methyl 2,4-dimethoxypyrimidine-5-carboxylate rsc.org

This table illustrates the displacement of other groups by a methoxy nucleophile, leading to a methoxy-substituted pyrimidine.

Reduction and Oxidation Reactions of Associated Functional Groups

The functional groups attached to the 4-methoxypyrimidine-5-carbonitrile scaffold, namely the nitrile and methoxy groups, can undergo reduction and oxidation reactions. The nitrile group is particularly susceptible to reduction.

The reduction of nitriles can lead to primary amines, which are valuable intermediates for further derivatization. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. libretexts.orgorganic-chemistry.org For instance, the reduction of a nitrile to a primary amine can be accomplished using LiAlH₄, which involves two successive nucleophilic additions of a hydride to the electrophilic carbon of the nitrile. libretexts.org An aqueous workup then provides the primary amine. libretexts.org

In a specific example involving a pyrimidine derivative, the reduction of the cyano group in 2,4-diamino-5-cyanopyrimidine was achieved using a Raney nickel catalyst in formic acid to yield the corresponding aminomethyl derivative. mdpi.com Another study reported the reduction of 2-methylthio- (or 2-methoxy)pyrimidine-5-carboxamide with LiAlH₄, which interestingly yielded 2-methylthio-(or 2-methoxy)-1,6-dihydropyrimidine-5-carbonitrile as the main product, indicating a concomitant reduction of the pyrimidine ring and dehydration of the amide. researchgate.net

SubstrateReagent/CatalystProductReference
2,4-Diamino-5-cyanopyrimidineRaney Nickel / Formic Acid2,4-Diamino-5-(aminomethyl)pyrimidine mdpi.com
2-Methoxy-pyrimidine-5-carboxamideLiAlH₄1,6-Dihydro-2-methoxypyrimidine-5-carbonitrile researchgate.net

This table showcases reduction reactions of functional groups on the pyrimidine scaffold.

Hydrolysis Reactions of Nitrile and Ester Moieties

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to afford a carboxylic acid or a primary amide intermediate. Acid-catalyzed hydrolysis proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of water. libretexts.org A series of proton transfers and resonance stabilization leads to a protonated amide, which upon deprotonation gives the amide. libretexts.org Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid. libretexts.org

While specific examples for the hydrolysis of this compound were not found in the provided search results, the general mechanism for nitrile hydrolysis is well-established in organic chemistry. Similarly, if an ester group were present on the pyrimidine scaffold, it could be hydrolyzed to a carboxylic acid under standard conditions.

Annulation and Heterocycle Fusion Reactions

The pyrimidine-5-carbonitrile moiety is a valuable precursor for the construction of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. These annulation reactions often involve the nitrile group as an electrophilic center or a group that can be transformed into a reactive intermediate for cyclization.

The synthesis of pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry, can be achieved from pyrimidine-5-carbonitrile derivatives. nih.govnih.govrsc.org One common strategy involves the condensation of a 4-aminopyrimidine-5-carbonitrile (B127032) with a suitable three-carbon synthon.

A notable example is the synthesis of a 5-amino substituted pyrido[2,3-d]pyrimidin-7(8H)-one. This was accomplished through the condensation of a nitrile-substituted pyrimidine with diethyl malonate in the presence of sodium ethoxide. nih.gov This reaction highlights the utility of the pyrimidine-5-carbonitrile scaffold in building more complex, fused heterocyclic structures.

Another approach involves starting with a preformed N-substituted pyrimidine-4-amine that has a carbon functional group like a nitrile at the C5 position. nih.gov This precursor can then undergo cyclization to form the pyridone ring of the pyrido[2,3-d]pyrimidine (B1209978) system. nih.gov

Pyrimidine PrecursorReagent(s)Fused Heterocycle ProductReference
Nitrile substituted pyrimidineDiethyl malonate, Na/EtOH5-Amino substituted pyrido[2,3-d]pyrimidin-7(8H)-one nih.gov
2-Hydrazinyl-pyrido[2,3-d]pyrimidine derivativeEthyl chloroformatePyrido[2,3-d] nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine-3,5-dione derivative nih.gov
2-Hydrazinyl-pyrido[2,3-d]pyrimidine derivativeBenzoyl chloride3-Phenylpyrido[2,3-d] nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidin-5(1H)-one analogue nih.gov

This table provides examples of annulation reactions starting from pyrimidine derivatives to form fused heterocyclic systems.

Formation of Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

The construction of the pyrimido[4,5-d]pyrimidine (B13093195) ring system from a this compound precursor is a multi-step process that hinges on the initial conversion of the 4-methoxy group. The most established synthetic routes to pyrimido[4,5-d]pyrimidines require a 4-aminopyrimidine-5-carbonitrile intermediate, where the ortho-disposed amino and cyano functionalities serve as the key building blocks for the second pyrimidine ring.

The primary and essential step is the nucleophilic aromatic substitution (SNAr) of the 4-methoxy group with an amine source, such as ammonia (B1221849) or a primary amine, to furnish the corresponding 4-aminopyrimidine-5-carbonitrile. This transformation is discussed in greater detail in section 3.5. Once this key intermediate is obtained, several methods can be employed for the subsequent cyclization.

A prominent method for annulating the second pyrimidine ring is the Friedländer-type reaction. For instance, the reaction of 4-aminopyrimidine-5-carbonitriles with ketones, such as cyclohexanone (B45756), in the presence of a base like sodium ethoxide, leads to the formation of fused pyrimido[4,5-d]pyrimidine structures. researchgate.net The mechanism involves the initial formation of an enamine or enolate from the ketone, which then attacks the cyano group, followed by intramolecular cyclization and aromatization to yield the final condensed heterocyclic system.

Another versatile approach involves the reaction of 4-aminopyrimidine-5-carbonitriles with reagents that provide the necessary atoms to complete the pyrimidine ring. For example, treatment with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) generates a reactive amidine intermediate, which can then be cyclized with amines to afford substituted pyrimido[4,5-d]pyrimidines.

The synthesis of the isomeric pyrimido[5,4-d]pyrimidines from the this compound scaffold is less direct. Typically, these syntheses start from precursors where the reactive groups are on the other face of the pyrimidine ring, such as 5-amino-6-cyanopyrimidines or by building the initial pyrimidine ring from acyclic precursors in a different orientation. rsc.org

Table 1: Representative Synthesis of a Pyrimido[4,5-d]pyrimidine from a 4-Aminopyrimidine-5-carbonitrile Intermediate
Starting MaterialReagents & ConditionsProductDescription
4-Aminopyrimidine-5-carbonitrile derivativeCyclohexanone, Sodium Ethoxide (NaOEt), EtOH, RefluxSpiropyrimido[4,5-d]pyrimidine derivativeA Friedländer-type annulation where the amino and cyano groups react with cyclohexanone to form the fused pyrimidine ring. researchgate.net
4-Aminopyrimidine-5-carbonitrile derivative1. DMF-DMA, Heat 2. Amine (e.g., Aniline), HeatSubstituted Pyrimido[4,5-d]pyrimidineFormation of an intermediate via reaction with DMF-DMA, followed by cyclization with an amine to build the second pyrimidine ring.

Other Condensed Pyrimidine Architectures

Beyond the formation of pyrimido[4,5-d]pyrimidines, the functional groups of the this compound core can be utilized to construct other fused heterocyclic systems. The reactivity of the cyano group, in particular, is key to these transformations.

One significant reaction is the formation of a fused tetrazole ring. This is achieved through a [3+2] cycloaddition reaction between the 5-cyano group and an azide (B81097) source, typically sodium azide in the presence of an ammonium (B1175870) salt or a Lewis acid. researchgate.net This reaction converts the nitrile into a tetrazolyl moiety, resulting in a pyrimido[4,5-e]tetrazole system, which is isosteric to purines and has applications in medicinal chemistry.

Furthermore, upon conversion of the 4-methoxy group to a 4-amino group, the resulting 4-aminopyrimidine-5-carbonitrile can serve as a precursor for other fused pyridines, such as pyrimido[4,5-b]quinolines. The general principle of the Friedländer annulation can be extended to the reaction with α-methylene carbonyl compounds to construct a fused pyridine (B92270) ring.

Table 2: Synthesis of Other Condensed Architectures
Starting ScaffoldReagents & ConditionsCondensed SystemDescription
This compoundSodium Azide (NaN3), NH4Cl, DMF, HeatPyrimido[4,5-e]tetrazole[3+2] cycloaddition of an azide to the 5-cyano group to form a fused tetrazole ring. researchgate.net
4-Aminopyrimidine-5-carbonitrileα-Methylene carbonyl compound (e.g., Cyclohexanone), Acid or Base catalystFused Pyridine (e.g., Tetrahydro-pyrimido[4,5-b]quinoline)Friedländer annulation between the amino and cyano groups and an activated carbonyl compound to form a fused pyridine ring. researchgate.net

Comprehensive Functional Group Interconversions on the Pyrimidine-5-carbonitrile Core

The synthetic utility of this compound is greatly enhanced by the ability to selectively transform its core functional groups. The methoxy group at the C4 position and the cyano group at the C5 position can be converted into a wide array of other functionalities, paving the way for diverse derivatization.

Transformations of the 4-Methoxy Group: The C4 position of the pyrimidine ring is electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). The methoxy group, while less reactive than a halogen, can be displaced by various nucleophiles, often under elevated temperatures.

Amination: Reaction with ammonia or primary/secondary amines can replace the methoxy group to yield 4-aminopyrimidines. This is a crucial transformation for the synthesis of condensed systems like pyrimido[4,5-d]pyrimidines. ntu.edu.sg

Hydrazination: Similarly, reaction with hydrazine (B178648) or its derivatives displaces the methoxy group to install a hydrazinyl moiety, a versatile handle for further derivatization. oregonstate.edu

Hydrolysis: Acid- or base-mediated hydrolysis of the methoxy group leads to the formation of 4-hydroxypyrimidine-5-carbonitrile, which exists in tautomeric equilibrium with its more stable keto form, 4-oxo-1,4-dihydropyrimidine-5-carbonitrile (also known as 5-cyanocytosin). nih.gov

Transformations of the 5-Cyano Group: The nitrile functionality is one of the most versatile groups in organic synthesis.

Hydrolysis: The cyano group can be partially hydrolyzed under controlled acidic or basic conditions to afford the corresponding 4-methoxypyrimidine-5-carboxamide. ias.ac.in More vigorous hydrolysis conditions will lead to the complete conversion to the 4-methoxypyrimidine-5-carboxylic acid.

Reduction: Catalytic hydrogenation or reduction with chemical hydrides (e.g., LiAlH₄) can reduce the nitrile to a 4-methoxy-5-(aminomethyl)pyrimidine.

Cycloaddition: As mentioned previously, the cyano group readily participates in cycloaddition reactions with azides to form tetrazoles. researchgate.net

Table 3: Summary of Functional Group Interconversions
Functional GroupTransformationReagents & ConditionsProduct Functional Group
4-MethoxyAminationAmmonia (NH3) or R-NH2, Heat4-Amino
4-MethoxyHydrolysisH3O+ or OH-, Heat4-Hydroxy (4-Oxo)
4-MethoxyHydrazinationHydrazine (N2H4), Heat4-Hydrazinyl
5-CyanoPartial HydrolysisH2SO4 (conc.), H2O or H2O2, Base5-Carboxamide
5-CyanoFull HydrolysisStrong Acid or Base, Heat5-Carboxylic Acid
5-CyanoReductionH2/Catalyst (e.g., Raney Ni) or LiAlH45-Aminomethyl
5-CyanoTetrazole FormationNaN3, NH4Cl5-Tetrazolyl

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Methoxypyrimidine 5 Carbonitrile Research

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a sample.

The IR spectrum of 4-Methoxypyrimidine-5-carbonitrile would be expected to show characteristic absorption bands:

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹ for the nitrile group. The absence of this band can sometimes be a feature of the compound's structure. semanticscholar.org

C=N and C=C Stretching: Aromatic ring stretching vibrations for the pyrimidine (B1678525) ring are expected in the 1400-1600 cm⁻¹ region.

C-O Stretch: The stretching of the aryl-ether C-O bond of the methoxy (B1213986) group would likely produce a strong band around 1250 cm⁻¹.

C-H Stretching: Signals corresponding to aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds of the methoxy group (below 3000 cm⁻¹) would also be present.

Table 3: Expected Infrared Absorption Frequencies for this compound Data is predictive based on standard IR correlation tables and data from related pyrimidine derivatives. sbq.org.br

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch (-OCH₃) 2850 - 2960 Medium
C≡N Stretch (Nitrile) 2220 - 2260 Medium-Sharp
C=N / C=C Ring Stretch 1400 - 1600 Medium-Strong
C-O-C Asymmetric Stretch 1200 - 1275 Strong
C-O-C Symmetric Stretch 1000 - 1075 Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides crucial information about the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₆H₅N₃O), the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (135.12 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. For example, the related compound 5-methoxypyrimidine (B27851) shows a molecular ion peak at m/z 110, corresponding to its molecular weight. massbank.eu Fragmentation in the mass spectrometer could involve the loss of small, stable molecules or radicals, such as a methyl radical (•CH₃, loss of 15 Da) or carbon monoxide (CO, loss of 28 Da).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, revealing exact bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not available in the searched literature, an analysis would provide unambiguous proof of its structure. For comparison, the crystallographic analysis of a similar compound, 4,6-dichloro-5-methylpyrimidine, provided precise data on its monoclinic crystal system and the exact spatial arrangement of its atoms. researchgate.net A similar analysis for this compound would confirm the planarity of the pyrimidine ring and detail the orientation of the methoxy and carbonitrile substituents relative to the ring.

Chromatographic Techniques for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for assessing the purity of this compound and for its separation from reaction intermediates and byproducts. The analysis of pyrimidine derivatives is frequently accomplished using reversed-phase HPLC. researchgate.net This technique separates compounds based on their hydrophobicity, with more polar compounds eluting earlier from a nonpolar stationary phase.

In a typical research setting, the purity of this compound would be determined using a reversed-phase column, such as a C8 or C18 silica (B1680970) gel column. researchgate.net The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net The choice of mobile phase composition, pH, and gradient can be optimized to achieve the best separation of the target compound from any impurities. Detection is commonly performed using a UV detector, as the pyrimidine ring system is expected to have a significant UV absorbance. nih.gov For instance, a method for analyzing methamphetamine and its metabolites utilized UV detection at 214 nm, a wavelength range where many organic molecules with chromophores absorb. nih.gov A similar wavelength may be suitable for this compound.

The purity of all tested compounds in a study on pyrimidine dihydroquinoxalinone derivatives was determined to be ≥95% by HPLC, utilizing a C18 column and a mobile phase of water and acetonitrile with 0.1% formic acid. acs.org This indicates that such conditions are effective for the analysis of related pyrimidine structures. While specific, optimized HPLC conditions for this compound are not widely published, a general method can be proposed based on these principles.

Table 1: Representative HPLC Conditions for Purity Analysis of this compound

ParameterCondition
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A 0.1 M Phosphate Buffer (pH 4.0)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

This table represents a typical starting point for method development for the analysis of this compound.

The resulting chromatogram would ideally show a single major peak corresponding to this compound, with any other peaks representing impurities. The purity is then calculated based on the relative peak areas.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing strong evidence for its proposed molecular formula. This destructive method involves the complete combustion of a small, precise amount of the sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantitatively measured to determine the mass percentages of carbon, hydrogen, and nitrogen in the original compound.

For this compound, with the molecular formula C₆H₅N₃O, the theoretical elemental composition can be calculated. This provides a benchmark against which the experimental results are compared. The molecular weight of C₆H₅N₃O is 135.13 g/mol .

Table 2: Theoretical Elemental Composition of this compound (C₆H₅N₃O)

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
Carbon (C)12.01672.0653.33
Hydrogen (H)1.0155.053.74
Nitrogen (N)14.01342.0331.11
Oxygen (O)16.00116.0011.84
Total 135.14 100.00

In practice, the results from elemental analysis are considered acceptable if they fall within a certain margin of error of the theoretical values, typically ±0.4%. acs.org For example, in the synthesis of new substituted pyrimidines, elemental analysis was used to confirm the composition of the synthesized compounds. nih.gov Similarly, a study on data-driven modeling of pyrimidine derivatives utilized a Vario EL III Elemental Analyzer for C, H, and N analysis. mdpi.com

Table 3: Hypothetical Elemental Analysis Data for a Synthesized Sample of this compound

ElementTheoretical Mass %Found Mass %Difference (%)
Carbon (C)53.3353.21-0.12
Hydrogen (H)3.743.79+0.05
Nitrogen (N)31.1131.02-0.09

The hypothetical data in this table falls within the acceptable ±0.4% deviation, which would support the successful synthesis and purification of this compound.

The close agreement between the found and calculated values in this hypothetical example would provide strong evidence for the empirical formula of the synthesized compound, complementing the data obtained from other analytical techniques like HPLC and spectroscopic methods.

Computational and Theoretical Studies on 4 Methoxypyrimidine 5 Carbonitrile and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular systems. For pyrimidine (B1678525) derivatives, these methods are used to elucidate structural and electronic characteristics that govern their reactivity and interactions. rsc.org DFT, particularly with hybrid functionals like B3LYP, has proven to be a reliable method for balancing accuracy and computational cost in studying organic molecules. chemmethod.commdpi.com

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. cnr.it This is a crucial first step in any theoretical analysis, as the geometry dictates many of the molecule's physical and chemical properties. Using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, researchers can calculate the equilibrium geometry of 4-Methoxypyrimidine-5-carbonitrile. chemmethod.commdpi.com The process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

The optimized geometry provides key structural parameters. For pyrimidine and its derivatives, DFT calculations have shown excellent agreement with experimental data from X-ray diffraction, often with bond length deviations of less than 0.02 Å and bond angle deviations within 1-2 degrees. chemmethod.com This validates the accuracy of the computational model. chemmethod.com The energetic stability of the molecule is confirmed when frequency calculations on the optimized structure yield no imaginary frequencies, indicating it is a true energy minimum. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrimidine Ring (Illustrative) This table presents typical bond lengths and angles for a pyrimidine ring calculated using DFT methods, which are expected to be similar for this compound.

ParameterBond/AngleTypical Calculated Value
Bond Lengths (Å) C2-N11.34 Å
N1-C61.33 Å
C6-C51.40 Å
C5-C41.41 Å
C4-N31.33 Å
N3-C21.34 Å
**Bond Angles (°) **C6-N1-C2115.5°
N1-C2-N3128.0°
C2-N3-C4115.5°
N3-C4-C5122.0°
C4-C5-C6117.0°
C5-C6-N1122.0°

Note: The exact values for this compound would be influenced by its specific substituents.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and electronic properties. irjweb.comresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. wikipedia.org For pyrimidine derivatives, the distribution and energy of these orbitals are heavily influenced by the nature and position of substituents. In this compound, the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitrile group (-CN) are expected to significantly modulate the FMOs. DFT calculations show that the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for Pyrimidine Analogs (Illustrative) This table provides illustrative energy values for the HOMO, LUMO, and the resulting energy gap, typical for substituted pyrimidines as calculated by DFT methods.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Pyrimidine (Parent)-7.15-0.686.47
4-Methoxypyrimidine-6.58-0.456.13
Pyrimidine-5-carbonitrile-7.82-1.556.27
This compound -7.20 -1.40 5.80

Note: These are representative values. Actual calculated values can vary with the level of theory and basis set used. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule three-dimensionally. researchgate.netnih.gov It maps the electrostatic potential onto a constant electron density surface, providing a guide to the molecule's reactivity towards charged reactants. mdpi.com The MEP map uses a color spectrum to indicate different potential regions: red signifies areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential. researchgate.net

For this compound, an MEP map would reveal distinct regions of reactivity. The most negative potential (red) is expected to be localized around the nitrogen atoms of the pyrimidine ring and the nitrogen of the nitrile group, as these are the most electronegative atoms with lone pairs of electrons. researchgate.net These sites represent the primary centers for electrophilic attack and hydrogen bonding. The methoxy group's oxygen atom would also exhibit a region of negative potential. nih.gov Conversely, the hydrogen atoms of the pyrimidine ring and the methyl group would show positive potential (blue or light green), indicating them as sites for potential nucleophilic interaction. MEP analysis is invaluable for predicting intermolecular interactions, including ligand-receptor binding. researchgate.net

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. elixirpublishers.com By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. electronicsandbooks.com These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental data. core.ac.uk

For this compound, theoretical calculations can predict the characteristic vibrational frequencies for its functional groups. Key expected vibrations include the C≡N stretching of the nitrile group, C-O stretching of the methoxy group, and various C-H and pyrimidine ring stretching and bending modes. elixirpublishers.comresearchgate.net Comparing the predicted spectrum with an experimental one helps to confirm the molecular structure and assign the observed absorption bands to specific molecular motions. electronicsandbooks.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Illustrative) This table shows representative calculated vibrational frequencies for the key functional groups in the molecule, based on DFT calculations and known spectroscopic data for similar compounds.

Vibrational ModeFunctional GroupTypical Calculated Range (cm⁻¹)Expected Experimental Range (cm⁻¹)
C-H Stretch (Aromatic)Pyrimidine Ring C-H3100 - 30003100 - 3000
C-H Stretch (Aliphatic)Methoxy -CH₃3000 - 28503000 - 2850
Nitrile Stretch-C≡N2240 - 22202260 - 2220
Ring Skeletal StretchC=C, C=N1620 - 14501625 - 1430
C-O StretchAryl-O-CH₃1275 - 12001275 - 1200
C-H Out-of-Plane BendPyrimidine Ring C-H950 - 800950 - 800

Molecular Docking Investigations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.commdpi.com This method is central to drug discovery and development. For analogs of this compound, docking studies have been instrumental in identifying and optimizing their potential as inhibitors of various enzymes, particularly those implicated in cancer, such as Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR). rsc.orgnih.govrsc.org

In these studies, the pyrimidine-5-carbonitrile scaffold often serves as a core structure that anchors the molecule within the enzyme's active site. The docking simulations reveal key intermolecular interactions, such as:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring and the nitrile group frequently act as hydrogen bond acceptors, interacting with amino acid residues like Arginine, Serine, or backbone amides in the active site. mdpi.comnih.gov

Hydrophobic Interactions: Phenyl groups or other aromatic substituents on the pyrimidine ring engage in hydrophobic and π-π stacking interactions with nonpolar residues (e.g., Leucine, Valine, Phenylalanine) in the receptor's binding pocket. nih.gov

Binding Energy: The calculations produce a docking score or an estimated binding free energy, which quantifies the affinity of the ligand for the receptor. Lower binding energies suggest a more stable interaction and potentially higher inhibitory activity. nih.gov

Studies have successfully used docking to rationalize the potent inhibitory activity of pyrimidine-5-carbonitrile derivatives against COX-2 and EGFR, showing how specific substitutions can enhance binding affinity and selectivity. rsc.orgresearchgate.netnih.gov

Table 4: Summary of Molecular Docking Studies on Pyrimidine-5-Carbonitrile Analogs This table summarizes findings from various docking studies, highlighting the target enzymes and key interactions observed for this class of compounds.

Compound ClassTarget EnzymePDB IDKey Interacting Residues (Example)Observed InteractionsReference
Pyrimidine-5-carbonitrile derivativesCOX-25KIRArg513, Tyr385, Ser530Hydrogen bonds, π-sulfur, hydrophobic mdpi.comnih.gov
Thieno[2,3-d]pyrimidine-5-carbonitrilesEGFR1M17Met793, Thr790, Leu718Hydrogen bonds, π-π stacking, hydrophobic rsc.orgrsc.orgnih.gov
Pyrimidine-5-carbonitrile hybridsCOX-24COXArg120, Val523, Ser353Hydrogen bonds with nitrile and backbone researchgate.net

Reactivity Descriptors and Reaction Mechanism Predictions

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various "reactivity descriptors." researchgate.net These descriptors are calculated from the electronic properties of the molecule, primarily the HOMO and LUMO energies, and offer a quantitative measure of its stability and reactivity tendencies. mdpi.comijsr.net

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Harder molecules have larger HOMO-LUMO gaps. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). It measures the polarizability of a molecule. ijsr.net

Electronegativity (χ): The power of an atom to attract electrons. Calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge. Calculated as ω = χ² / (2η). A higher electrophilicity index indicates a better electrophile. mdpi.comijsr.net

Table 5: Illustrative Global Reactivity Descriptors (in eV) for this compound This table presents representative values for DFT-derived reactivity descriptors, based on the illustrative FMO energies from Table 2.

DescriptorSymbolFormulaCalculated Value (eV)
Ionization PotentialI-EHOMO7.20
Electron AffinityA-ELUMO1.40
Energy GapΔEI - A5.80
Electronegativityχ(I + A) / 24.30
Chemical Hardnessη(I - A) / 22.90
Chemical SoftnessS1 / η0.34
Electrophilicity Indexωχ² / (2η)3.19

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational modeling has become an indispensable tool in SAR, enabling the prediction of activity and the elucidation of interaction mechanisms at the molecular level. For pyrimidine-5-carbonitrile derivatives, including those with a 4-methoxy substituent, computational approaches like molecular docking are frequently employed to rationalize and predict their biological effects.

Research has shown that the pyrimidine-5-carbonitrile scaffold is a versatile template for developing inhibitors of various biological targets, such as enzymes implicated in cancer and inflammation. nih.govrsc.org The substituents on the pyrimidine ring play a critical role in determining the potency and selectivity of these compounds. researchgate.netnih.gov

For instance, in the context of developing new anticancer agents, molecular modeling studies have been used to investigate the binding of pyrimidine-5-carbonitrile derivatives to the active sites of target proteins like Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR). rsc.orgresearchgate.net These studies reveal key interactions between the compound and amino acid residues in the protein's binding pocket.

A common finding in SAR studies of pyrimidine derivatives is the significant influence of substituents at various positions on the ring. nih.gov In the case of analogs related to this compound, the methoxy group (-OCH3) at the 4-position is an important feature. As an electron-donating group, it can influence the electronic properties of the entire molecule, affecting how it interacts with its biological target. nih.gov For example, studies on pyrimidine derivatives as COX-2 inhibitors have shown that the enzyme can accommodate a range of both electron-donating and electron-withdrawing groups, with methoxy-substituted compounds demonstrating significant inhibitory activity. nih.gov

Computational docking studies on pyrimidine-5-carbonitrile derivatives targeting DHFR have highlighted the importance of specific substitutions for mimicking the binding of natural ligands. researchgate.net The orientation and interactions of the molecule within the active site are dictated by the collective contributions of its functional groups. The nitrile group (-CN) and the pyrimidine nitrogen atoms often participate in hydrogen bonding, while other parts of the molecule may engage in hydrophobic or van der Waals interactions.

The table below summarizes findings from computational SAR studies on various pyrimidine-5-carbonitrile analogs, illustrating the impact of different substituents on their predicted or observed biological activity.

Compound ClassSubstituent EffectsPredicted/Observed TargetKey Computational Finding
Pyrimidine-5-carbonitrilesElectron-donating groups (e.g., -OCH3) and electron-withdrawing groups (e.g., -F) at various positions.COX-2The enzyme active site can accommodate a wide range of substituents, with both types leading to significant inhibitory activity. nih.gov
Pyrimidine-5-carbonitrilesVarious substitutions designed to mimic methotrexate.DHFRMolecular docking revealed binding patterns similar to the known inhibitor, with key interactions involving the pyrimidine core and specific side chains. researchgate.net
Pyrimidine-5-carbonitrilesSubstitutions on a phenyl ring attached to the pyrimidine core.EGFRDocking studies showed that specific substitution patterns enhance binding to the EGFR active site, correlating with observed cytotoxic activity against cancer cell lines. rsc.org

These studies collectively demonstrate that computational modeling is a powerful hypothesis-generating tool in the SAR analysis of this compound analogs, providing a rational basis for the design of new, more effective therapeutic agents.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the electronic structure of molecules in a way that aligns with classical chemical concepts like Lewis structures, lone pairs, and bonds. uni-muenchen.de It provides a detailed picture of charge distribution, hybridization, and the stabilizing effects of electron delocalization. benthamdirect.com For a molecule like this compound, NBO analysis can elucidate the nature of its chemical bonds and the intramolecular interactions that govern its geometry and reactivity.

NBO analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that represent specific bonds, lone pairs, and core electrons. A key aspect of this analysis is the examination of "delocalization" corrections, which are quantified using second-order perturbation theory. uni-muenchen.de These corrections represent stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs, commonly known as hyperconjugation.

In the context of pyrimidine derivatives, NBO analysis can reveal:

Hybridization: The analysis determines the s- and p-character of the hybrid orbitals that form each bond, providing insight into the bonding geometry. youtube.com

Bond Polarity: It calculates the natural atomic charges on each atom, quantifying the polarity of bonds like C-N, C-O, and C-C within the this compound structure.

Electron Delocalization: It identifies significant donor-acceptor interactions. For instance, a lone pair on the methoxy oxygen or a pyrimidine nitrogen might donate electron density into an adjacent empty antibonding orbital (e.g., a π* orbital of the ring or the nitrile group). This delocalization adds stability to the molecule. benthamdirect.com

A theoretical NBO analysis of this compound would involve calculating the stabilization energies (E(2)) for various possible intramolecular interactions. The larger the E(2) value, the stronger the interaction.

Donor NBO (Filled Orbital)Acceptor NBO (Empty Orbital)Type of InteractionStabilization Energy E(2) (kcal/mol) - HypotheticalSignificance
LP (N1)π* (C2-N3)π-delocalizationHighContributes to the aromatic stability of the pyrimidine ring.
LP (O) of -OCH3σ* (C4-C5)HyperconjugationModerateInfluences the electron density of the ring and the rotational barrier of the methoxy group.
π (C5-C6)π* (C≡N)ConjugationHighIndicates significant electronic communication between the pyrimidine ring and the nitrile substituent.
LP (N3)π* (C4-C5)π-delocalizationHighEnhances the overall electronic delocalization and stability of the heterocyclic system.
Note: The E(2) values are hypothetical and serve to illustrate the type of data obtained from an NBO analysis. Actual values would require a specific quantum chemical calculation.

This analysis provides a quantitative basis for understanding the electronic structure of this compound. The conjugation between the pyrimidine ring and the electron-withdrawing nitrile group, coupled with the influence of the electron-donating methoxy group, creates a unique electronic profile that is fundamental to the molecule's chemical properties and its interactions in a biological system.

Applications and Translational Research of 4 Methoxypyrimidine 5 Carbonitrile in Diverse Fields

Pharmaceutical and Medicinal Chemistry Applications

The core structure of 4-Methoxypyrimidine-5-carbonitrile serves as a critical starting point for the development of novel therapeutic agents. Its derivatives have been extensively investigated for their roles in treating a variety of diseases, highlighting the compound's importance in drug discovery and development. gsconlinepress.comnih.gov

This compound and its related structures are pivotal intermediates in the synthesis of complex molecules with therapeutic potential. ekb.egresearchgate.net The pyrimidine-5-carbonitrile nucleus is a versatile scaffold that allows for various chemical modifications, leading to the creation of a wide array of derivatives. researchgate.net These derivatives have been explored for numerous pharmacological activities, making the parent compound a valuable building block in the pharmaceutical industry. ekb.eggsconlinepress.com For instance, 2-Chloro-4-methoxypyrimidine-5-carbonitrile (B1370905) and 5-bromo-2-chloro-4-methoxypyrimidine (B163204) serve as key building blocks for synthesizing halogenated heterocycles. avantorsciences.comcaymanchem.com Similarly, other derivatives like 4-amino-2-methyl-pyrimidine-5-carbonitrile and 6-Amino-2-methoxypyrimidine-4-carbonitrile are also utilized as crucial intermediates in creating more complex, biologically active molecules. sigmaaldrich.combldpharm.comsigmaaldrich.com

The chemical scaffold of pyrimidine-5-carbonitrile has been instrumental in the development of new compounds with a broad range of biological activities. ekb.egmdpi.com Researchers have successfully synthesized and tested numerous derivatives, demonstrating their potential in various therapeutic areas. nih.govnih.gov

Derivatives of pyrimidine-5-carbonitrile have emerged as a significant class of compounds in anticancer research. researchgate.net Their structural resemblance to the nucleotide bases of DNA and RNA makes them promising candidates for cancer therapy. gsconlinepress.com

A novel series of pyrimidine-5-carbonitrile derivatives were designed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. rsc.orgnih.gov Several of these compounds exhibited moderate to high cytotoxic activities against various cancer cell lines. nih.govrsc.org For example, compounds 11a, 11b, 12b, 15b, and 16a showed moderate antiproliferative activity against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cell lines. rsc.orgnih.gov Notably, compound 11b demonstrated significantly higher activity than the established EGFR inhibitor erlotinib (B232) against these cell lines. rsc.orgnih.gov Further studies revealed that compound 11b also effectively inhibited both wild-type EGFR (EGFRWT) and a resistant mutant form (EGFRT790M). rsc.orgnih.gov Mechanistic studies showed that this compound could arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells. rsc.orgnih.gov

Another study focused on 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives. nih.govnih.gov Among these, compounds 4d and 7f were particularly active against the K562 leukemia cell line. nih.govnih.gov Compound 7f was found to be a potent inhibitor of PI3Kδ/γ and AKT-1, key components of a signaling pathway often overactive in cancer. nih.govnih.gov This compound induced cell cycle arrest in the S-phase and triggered apoptosis. nih.govnih.gov

The table below summarizes the cytotoxic activities of selected pyrimidine-5-carbonitrile derivatives against various cancer cell lines.

CompoundCancer Cell LineActivity (IC50 in µM)Reference
11bHCT-116 (Colorectal Carcinoma)3.37 rsc.orgnih.gov
11bHepG-2 (Hepatocellular Carcinoma)3.04 rsc.orgnih.gov
11bMCF-7 (Breast Cancer)4.14 rsc.orgnih.gov
11bA549 (Non-small Cell Lung Cancer)2.4 rsc.orgnih.gov
10bHepG2 (Hepatocellular Carcinoma)3.56 rsc.org
10bA549 (Non-small Cell Lung Cancer)5.85 rsc.org
10bMCF-7 (Breast Cancer)7.68 rsc.org
4eColo 205 (Colon Cancer)1.66 nih.gov
4fColo 205 (Colon Cancer)1.83 nih.gov
7fK562 (Leukemia)IC50 values of 6.99, 4.01, and 3.36 µM for PI3Kδ, PI3Kγ, and AKT-1 respectively nih.govnih.gov

Other research has highlighted pyrimidine-5-carbonitrile derivatives as dual inhibitors of EGFR and cyclooxygenase-2 (COX-2), another important target in cancer. nih.gov Compounds 4e and 4f from this series were highly potent against a panel of 60 human cancer cell lines. nih.gov Additionally, some derivatives have shown promise as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in tumor angiogenesis. nih.gov Specifically, compounds 11e and 12b were identified as potent VEGFR-2 inhibitors. nih.gov

The pyrimidine-5-carbonitrile scaffold has also been a fruitful source of new antimicrobial agents.

Antibacterial Activity: A variety of pyrimidine (B1678525) derivatives have demonstrated notable antibacterial activity. researchgate.net In one study, a series of 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles were synthesized and tested against both Gram-positive and Gram-negative bacteria. nih.gov Several compounds, including 4d, 5b, 5c, 5d, 5e, 5f, 5g, 5h, 5i, 5j, 5k, 5l, 5p, 7a, 7b, 7c, 8a, 8b, 8c, 8d, and 11 , showed significant antibacterial effects, particularly against Gram-positive bacteria. nih.gov Another study focused on novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles, with compounds 5e, 5f, 5g, 5h, 7, 8a, 8b, and 12a displaying marked antibacterial activity, again, primarily against Gram-positive strains. researchgate.net Research on other pyrimidine derivatives has also shown promising results against various bacterial species, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. ias.ac.in

Antifungal Activity: Pyrimidine derivatives have also been investigated for their potential as antifungal agents, particularly in the context of agricultural applications. nih.gov A study evaluating three series of new pyrimidine derivatives against fourteen phytopathogenic fungi found that most of the synthesized compounds possessed fungicidal activities. nih.gov For instance, compounds 4b, 4c, and 4d showed good activity against Sclerotinia sclerotiorum, with the efficacy of 4c being comparable to the commercial fungicide pyrimethanil. nih.gov In another investigation, novel pyrimidine derivatives containing an amide moiety were synthesized and tested against several plant pathogenic fungi. nih.govbohrium.com Compound 5o exhibited excellent antifungal activity against Phomopsis sp., with an efficacy even better than that of pyrimethanil. nih.govbohrium.com

The table below presents the antimicrobial activity of selected pyrimidine-5-carbonitrile derivatives.

Compound(s)MicroorganismActivityReference
4d, 5b, 5c, 5d, 5e, 5f, 5g, 5h, 5i, 5j, 5k, 5l, 5p, 7a, 7b, 7c, 8a, 8b, 8c, 8d, 11Gram-positive bacteriaMarked antibacterial activity nih.gov
5e, 5f, 5g, 5h, 7, 8a, 8b, 12aGram-positive bacteriaMarked antibacterial activity researchgate.net
4cSclerotinia sclerotiorum (fungus)Activity equal to pyrimethanil nih.gov
5oPhomopsis sp. (fungus)EC50 of 10.5 µg/ml (better than pyrimethanil) nih.govbohrium.com

The pyrimidine scaffold is a key feature in several clinically approved anti-inflammatory drugs. nih.gov Research has shown that pyrimidine derivatives can exert their anti-inflammatory effects by inhibiting key inflammatory mediators like COX enzymes. nih.gov

A study on new pyrimidine-5-carbonitrile derivatives as COX-2 inhibitors revealed that compounds 3b, 5b, and 5d were potent inhibitors, with activity comparable to or better than the well-known COX-2 inhibitor Celecoxib. nih.gov Another investigation into 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives identified compounds 109 and 110 as having significant anti-inflammatory and COX-2 inhibitory effects. nih.gov Furthermore, pyrimidine derivatives have demonstrated analgesic properties, adding to their therapeutic potential. researchgate.netresearchgate.net Some pyrimidine-5-carbonitrile derivatives have also been explored for their anti-inflammatory potential through the inhibition of nitric oxide (NO) production. nih.gov

The versatility of the pyrimidine-5-carbonitrile scaffold extends to a range of other pharmacological activities. ekb.eg These derivatives have been investigated for their potential as:

Antiviral agents: The structural similarity to nucleic acid components makes them candidates for antiviral drug development. ekb.eg

Antihypertensive agents: Certain derivatives have shown potential in lowering blood pressure. ekb.eg

Anticonvulsant agents: The pyrimidine core is present in some anticonvulsant medications. ekb.eg

Dual PI3K/mTOR inhibitors: Novel morpholinopyrimidine-5-carbonitriles have been designed and synthesized as dual inhibitors of PI3K and mTOR, two key proteins in cell growth and proliferation pathways. nih.gov

Hydrazinopyrimidine-5-carbonitrile derivatives: These have been synthesized and evaluated for their in vitro anticancer activity against a wide range of human cancer cell lines, with some showing inhibitory effects at low concentrations. researchgate.net

Development of Novel Biologically Active Compounds

Applications in Advanced Materials Science

Organic Electronic Materials (e.g., Organic Photo-Voltaics (OPV), Dye-Sensitized Solar Cells (DSSC), Perovskite Solar Cells (PSC))

There is no specific information available in the searched scientific literature regarding the application of this compound in organic electronic materials such as Organic Photo-Voltaics (OPV), Dye-Sensitized Solar Cells (DSSC), or Perovskite Solar Cells (PSC).

Donor and Acceptor Intermediates in Functional Material Design

While pyrimidine structures are generally recognized for their potential as acceptor units in donor-acceptor architectures for functional materials, no specific research findings were identified that describe the use of this compound as a donor or acceptor intermediate in the design of functional materials.

Agrochemical Research and Development

The pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry, forming the basis for numerous commercial fungicides and herbicides. Despite the prevalence of pyrimidine derivatives in this sector, there is a lack of specific research data on the application or development of this compound for agrochemical purposes.

Future Prospects and Emerging Research Frontiers for 4 Methoxypyrimidine 5 Carbonitrile

Innovations in Green Chemistry Approaches for Sustainable Synthesis

The synthesis of pyrimidine (B1678525) derivatives is increasingly benefiting from the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. mgesjournals.com Future research on 4-Methoxypyrimidine-5-carbonitrile is geared towards developing more sustainable synthetic routes that are safer, more efficient, and utilize renewable resources.

Key innovations in this area include:

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more starting materials combine to form a single product, incorporating most or all of the atoms of the reactants. researchgate.net This approach is highly atom-economical and reduces waste. The development of novel MCRs for pyrimidine-5-carbonitrile synthesis is a promising frontier. For instance, catalyst-free, four-component reactions in water have been successfully used to create libraries of related heterocyclic compounds, a method that could be adapted for this compound. rsc.org

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Research is shifting towards the use of more benign alternatives such as water, supercritical fluids (like CO2), and bio-based solvents derived from renewable feedstocks like ethanol. researchgate.netacs.org

Catalyst-Free and Mechanochemical Methods: The development of synthetic protocols that proceed without a catalyst or under solvent-free mechanochemical conditions (grinding) represents a significant advancement in green chemistry. researchgate.netrsc.org These methods can lead to higher yields, shorter reaction times, and a significant reduction in waste.

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for synthesizing organic compounds, including heterocyclic structures. These techniques can reduce the need for chemical reagents and often proceed under mild conditions. researchgate.net

These green chemistry strategies are not only environmentally beneficial but also align with the growing demand for sustainable practices in the chemical and pharmaceutical industries.

High-Throughput Screening and Combinatorial Chemistry for Derivative Library Generation

To fully explore the potential of the this compound scaffold, researchers are turning to high-throughput screening (HTS) and combinatorial chemistry. These technologies allow for the rapid synthesis and evaluation of large numbers of derivatives, accelerating the discovery of compounds with desired properties.

Combinatorial chemistry enables the systematic and rapid synthesis of a large number of different but structurally related molecules, known as a library. By varying the substituents on the core pyrimidine ring, a vast chemical space can be explored. For example, a combinatorial library of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives was successfully developed using a catalyst-free, four-component reaction in water, demonstrating a green approach to library generation. rsc.org

Once a library of this compound derivatives is generated, HTS can be employed to rapidly test them for biological activity or specific material properties. This is particularly relevant in drug discovery, where new series of pyrimidine-5-carbonitrile derivatives are frequently evaluated against panels of human tumor cell lines to identify potential anticancer agents. nih.govrsc.orgnih.gov

Advanced Drug Design and Targeted Therapy Development utilizing Pyrimidine-5-carbonitrile Scaffolds

The pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, with numerous derivatives showing promise as therapeutic agents, particularly in oncology. ekb.egscinito.ai Future research is focused on advanced drug design strategies to develop highly potent and selective inhibitors for targeted cancer therapy.

Researchers are designing and synthesizing novel series of pyrimidine-5-carbonitrile derivatives to act as inhibitors of key signaling pathways involved in cancer progression. nih.govnih.gov Molecular docking studies are instrumental in this process, allowing scientists to predict how these compounds will bind to the active sites of target proteins. nih.gov

Key therapeutic targets for pyrimidine-5-carbonitrile derivatives include:

Epidermal Growth Factor Receptor (EGFR): Several studies have focused on designing pyrimidine-5-carbonitrile derivatives as inhibitors of both wild-type EGFR (EGFRWT) and its mutated forms (like EGFRT790M), which are implicated in non-small cell lung cancer. rsc.orgnih.gov

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is involved in inflammation and is overexpressed in many cancers. Pyrimidine-5-carbonitrile derivatives are being developed as dual inhibitors of EGFR and COX-2, which could offer a synergistic anticancer effect. nih.govrsc.org

PI3K/AKT Pathway: The PI3K/AKT signaling pathway is crucial for cell survival and proliferation, and its dysregulation is common in cancers like leukemia. Novel 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives have been developed that show inhibitory activity against this pathway. nih.gov

The development of these targeted therapies involves not only identifying potent inhibitors but also optimizing their pharmacological properties. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are used to predict the drug-likeness of new compounds, ensuring they have good oral bioavailability and favorable metabolic profiles. nih.govresearchgate.net

The table below summarizes the activity of selected pyrimidine-5-carbonitrile derivatives against various cancer cell lines and molecular targets.

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
4e EGFRWT/COX-2Colo 2051.66 nih.gov
4f EGFRWT/COX-2Colo 2051.83 nih.gov
11b EGFRWT/EGFRT790MA5492.4 rsc.orgnih.gov
11b EGFRWT/EGFRT790MHepG-23.04 rsc.orgnih.gov
11b EGFRWT/EGFRT790MHCT-1163.37 rsc.orgnih.gov
11b EGFRWT/EGFRT790MMCF-74.14 rsc.orgnih.gov
V COX-2MCF-72.56 nih.gov
V COX-2MDA-MB-2313.43 nih.gov
7f PI3Kδ/γ, AKT-1K5626.99 (PI3Kδ), 4.01 (PI3Kγ), 3.36 (AKT-1) nih.gov

Exploration of Novel Material Applications and Device Fabrication from Pyrimidine-5-carbonitrile Derivatives

Beyond the biomedical field, the unique electronic and photophysical properties of pyrimidine-based compounds are attracting interest in materials science. The exploration of pyrimidine-5-carbonitrile derivatives for novel material applications and device fabrication represents a significant emerging research frontier.

Researchers are investigating the potential of pyrimidine derivatives as:

Organic Light-Emitting Diodes (OLEDs): The development of new organic luminescent materials is crucial for advancing OLED technology. The inherent fluorescence properties of some heterocyclic compounds make them promising candidates for use in more efficient and durable displays and lighting. researchgate.net

Sensors: The ability of pyrimidine derivatives to interact with specific analytes could be harnessed to create highly sensitive and selective chemical or biological sensors.

Charge-Transfer Materials: The design of novel monomers based on pyrimidine structures could lead to the development of advanced polymers with specific electronic properties for use in organic electronics, such as transistors and solar cells. researchgate.net

The synthesis of pyrimidine-5-carbonitrile derivatives with tailored electronic and optical properties is a key area of future research. By systematically modifying the core structure, scientists aim to create a new generation of functional materials for a wide range of technological applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methoxypyrimidine-5-carbonitrile and its derivatives?

  • Methodological Answer : The compound and its analogs are typically synthesized via multicomponent reactions (MCRs) under thermal aqueous conditions. For example, a three-component reaction involving aldehydes, malononitrile, and thiourea derivatives can yield pyrimidinecarbonitrile scaffolds. Refluxing with amines (e.g., phenethylamine or cyclohexylamine) in solvents like ethanol or DMSO:water (5:5) facilitates nucleophilic substitution to introduce amino or alkylthio groups . Optimized conditions include heating at 80–100°C for 12–24 hours, followed by acidification and crystallization.

Q. How can researchers characterize this compound derivatives?

  • Methodological Answer : Characterization relies on a combination of spectroscopic and analytical techniques:

  • IR Spectroscopy : Identify functional groups (e.g., CN stretch at ~2212 cm⁻¹, NH₂ stretches at 3300–3478 cm⁻¹) .
  • NMR : Analyze substituent effects on chemical shifts. For example, aromatic protons appear at δ 7.0–8.4 ppm, while methoxy groups resonate at δ 3.08–3.63 ppm .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 278 for 4-amino-2-phenyl-6-(thienyl)-5-pyrimidinecarbonitrile) and fragmentation patterns .
  • Elemental Analysis : Validate purity (e.g., C, H, N percentages within ±0.3% of calculated values) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives under varying substituents?

  • Methodological Answer : Yield optimization requires systematic variation of:

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) on aryl rings enhance electrophilicity at the pyrimidine core, improving reactivity with nucleophiles. For instance, 4-chlorophenyl derivatives show higher yields (70–75%) compared to unsubstituted analogs .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while aqueous conditions favor MCRs .
  • Catalysis : Base catalysts (e.g., K₂CO₃) accelerate amine substitution reactions by deprotonating nucleophiles .

Q. How should researchers address contradictory spectral data in structurally similar derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Tautomerism : For example, thione-thiol tautomerism in 2-(methylthio) derivatives can alter NMR and IR profiles. Use dynamic NMR or variable-temperature studies to resolve ambiguities .
  • Crystallographic vs. Solution Data : X-ray crystallography provides definitive bond lengths (e.g., C–N = 1.34 Å in planar pyrimidine rings), while solution NMR may show averaged signals due to conformational flexibility .
  • Cross-Validation : Combine multiple techniques (e.g., HRMS for exact mass, XRD for solid-state structure) to reconcile discrepancies .

Q. What strategies are effective for evaluating the pharmacological potential of this compound derivatives?

  • Methodological Answer : Focus on:

  • In Vitro Assays : Screen for enzyme inhibition (e.g., antidiabetic activity via α-glucosidase assays) or antimicrobial activity using MIC (minimum inhibitory concentration) tests .
  • Structure-Activity Relationships (SAR) : Modify substituents systematically (e.g., replacing methoxy with amino groups) to correlate changes with bioactivity. For example, 4-amino analogs exhibit enhanced anticonvulsant activity compared to methoxy derivatives .
  • Toxicity Profiling : Assess cytotoxicity using cell viability assays (e.g., MTT on HEK-293 cells) to prioritize lead compounds .

Q. How can computational methods aid in the design of novel this compound analogs?

  • Methodological Answer :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., dihydrofolate reductase for antimicrobial agents) to guide synthetic priorities .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic parameters (e.g., logP, bioavailability) early in the design phase .

Data Contradiction and Validation

Q. How to resolve inconsistencies in reported melting points for this compound derivatives?

  • Methodological Answer :

  • Purification Protocols : Recrystallize from high-purity solvents (e.g., ethanol or acetonitrile) to remove impurities that depress melting points .
  • Differential Scanning Calorimetry (DSC) : Confirm phase transitions and detect polymorphic forms that may affect thermal properties .
  • Literature Cross-Check : Compare data across multiple studies (e.g., 4-amino-2-phenyl derivatives melt at 161–222°C depending on substituents) to establish expected ranges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.